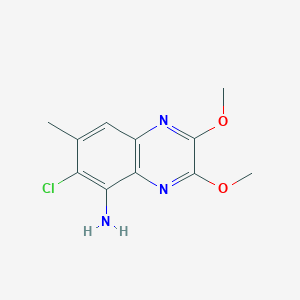
5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline
Número de catálogo B8322313
Peso molecular: 253.68 g/mol
Clave InChI: TZCLYCXXYZEAKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05863917
Procedure details


A 25% solution of sodium methoxide in methanol (433 μl, 1.89 mmol) was added dropwise to a solution of 5-amino-2,3,7-trichloro-6-methylquinoxaline and 5-amino-2,3,6-trichloro-7-methylquinoxaline (200 mg, 0.788 mmol) in dry tetrahydrofuran (7.9 ml) at 0° C. under nitrogen. The mixture was stirred for 31/4 hours and then diluted with ethyl acetate (30 ml) and washed with water (2×10 ml) and brine (10 ml) and then dried (MgSO4) filtered and concentrated under reduced pressure. The solid residue was purified by flash chromatography on silica gel, eluting with a hexane/ethyl acetate gradient giving 5-amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline as an off-white solid, mp 169°-170° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
5-amino-2,3,7-trichloro-6-methylquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
5-amino-2,3,6-trichloro-7-methylquinoxaline
Quantity
200 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[CH3:4][OH:5].NC1C(C)=C(Cl)C=C2C=1N=C(Cl)C(Cl)=N2.[NH2:21][C:22]1[C:31]([Cl:32])=[C:30]([CH3:33])[CH:29]=[C:28]2[C:23]=1[N:24]=[C:25](Cl)[C:26](Cl)=[N:27]2>O1CCCC1.C(OCC)(=O)C>[NH2:21][C:22]1[C:31]([Cl:32])=[C:30]([CH3:33])[CH:29]=[C:28]2[C:23]=1[N:24]=[C:25]([O:5][CH3:4])[C:26]([O:2][CH3:1])=[N:27]2 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
433 μL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
5-amino-2,3,7-trichloro-6-methylquinoxaline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1C)Cl)Cl)Cl
|
|
Name
|
5-amino-2,3,6-trichloro-7-methylquinoxaline
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1Cl)C)Cl)Cl
|
|
Name
|
|
|
Quantity
|
7.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 31/4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×10 ml) and brine (10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was purified by flash chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a hexane/ethyl acetate gradient
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1Cl)C)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
